molecular formula C13H10N2O2S B1436526 6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 225385-22-8

6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B1436526
CAS No.: 225385-22-8
M. Wt: 258.3 g/mol
InChI Key: YLBLDEDUUJNEOU-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thienopyrimidine family, known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thieno[3,2-d]pyrimidine core . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique methoxyphenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature differentiates it from other thienopyrimidine derivatives and contributes to its diverse pharmacological profile .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(16)15-7-14-10/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBLDEDUUJNEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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